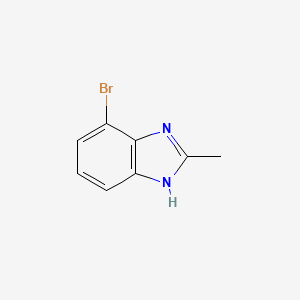

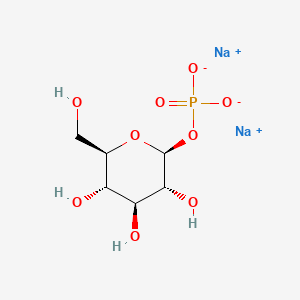

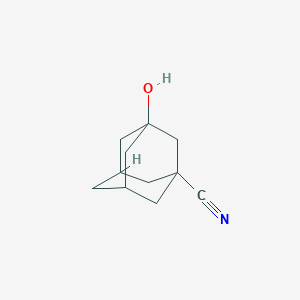

![molecular formula C11H20N2O2 B1339535 cis-8-Boc-3,8-Diazabicyclo[4.2.0]octan CAS No. 370881-00-8](/img/structure/B1339535.png)

cis-8-Boc-3,8-Diazabicyclo[4.2.0]octan

Übersicht

Beschreibung

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane, also known by its IUPAC name (1R,6S)-tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂ . It is a colorless to tan liquid or white to tan solid, depending on its physical form . This compound is primarily used in research and development settings.

Wissenschaftliche Forschungsanwendungen

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is utilized in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, including drug design and development.

Industry: It is used in the development of new materials and chemical processes.

Vorbereitungsmethoden

The synthesis of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves several steps. One common method includes the reaction of a suitable diazabicyclo[4.2.0]octane precursor with tert-butyl chloroformate under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Wirkmechanismus

The mechanism of action of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane can be compared to other diazabicyclo compounds such as:

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: Similar in structure but differs in the position of the Boc group.

trans-8-Boc-3,8-diazabicyclo[4.2.0]octane: The trans isomer has different spatial arrangement, affecting its reactivity and applications.

These comparisons highlight the unique properties and potential applications of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane in various fields of research and industry.

Eigenschaften

IUPAC Name |

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVHTQLHEQGQNG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582690 | |

| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370881-00-8 | |

| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

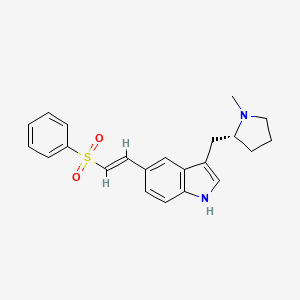

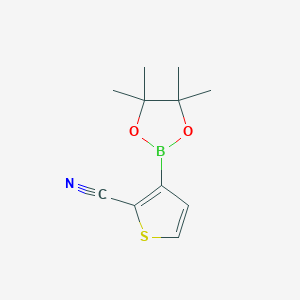

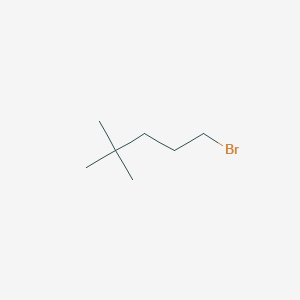

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)

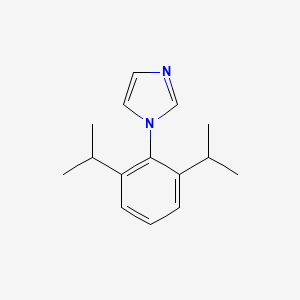

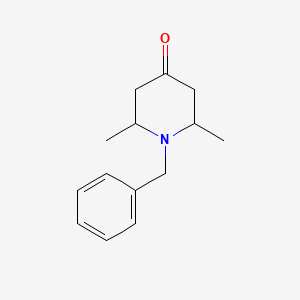

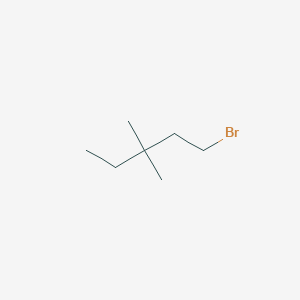

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)

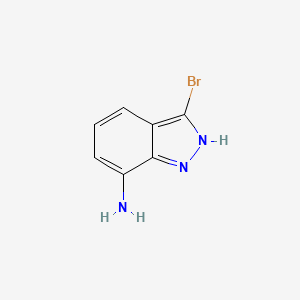

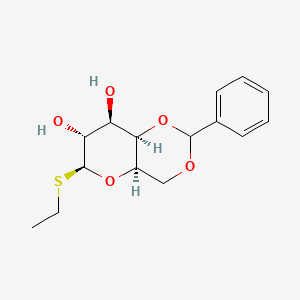

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)